3-{5-[(2-chlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl}pyridine 3-{5-[(2-chlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl}pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16135066
InChI: InChI=1S/C22H19ClN4OS/c1-2-28-19-11-9-18(10-12-19)27-21(16-7-5-13-24-14-16)25-26-22(27)29-15-17-6-3-4-8-20(17)23/h3-14H,2,15H2,1H3
SMILES:
Molecular Formula: C22H19ClN4OS
Molecular Weight: 422.9 g/mol

3-{5-[(2-chlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl}pyridine

CAS No.:

Cat. No.: VC16135066

Molecular Formula: C22H19ClN4OS

Molecular Weight: 422.9 g/mol

* For research use only. Not for human or veterinary use.

3-{5-[(2-chlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl}pyridine -

Specification

Molecular Formula C22H19ClN4OS
Molecular Weight 422.9 g/mol
IUPAC Name 3-[5-[(2-chlorophenyl)methylsulfanyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]pyridine
Standard InChI InChI=1S/C22H19ClN4OS/c1-2-28-19-11-9-18(10-12-19)27-21(16-7-5-13-24-14-16)25-26-22(27)29-15-17-6-3-4-8-20(17)23/h3-14H,2,15H2,1H3
Standard InChI Key CLFNHLKQKIUVEM-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3Cl)C4=CN=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • Pyridine ring: A six-membered aromatic heterocycle providing electron-rich sites for interactions.

  • 1,2,4-Triazole moiety: A five-membered ring with three nitrogen atoms, contributing to hydrogen bonding and metal coordination.

  • Substituents:

    • 2-Chlorobenzyl sulfanyl group: Enhances lipophilicity and potential membrane permeability.

    • 4-Ethoxyphenyl group: Introduces steric bulk and modulates electronic effects.

Physicochemical Properties

PropertyValue
Molecular FormulaC₂₂H₁₉ClN₄OS
Molecular Weight422.9 g/mol
CAS NumberNot publicly disclosed
Hazard ClassificationsAcute toxicity, skin irritation

The chlorine atom and ethoxy group influence solubility, with logP values suggesting moderate lipophilicity suitable for crossing biological membranes.

Synthesis and Optimization

General Synthetic Route

The synthesis involves sequential functionalization:

  • Triazole Formation: Cyclocondensation of a hydrazine derivative (e.g., 4-ethoxyphenylhydrazine) with a carboxylic acid precursor under acidic conditions generates the triazole core.

  • S-Alkylation: Reaction of the triazole-thiol intermediate with 2-chlorobenzyl bromide in the presence of a base (e.g., K₂CO₃) introduces the sulfanyl group.

  • Pyridine Coupling: A palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) attaches the pyridine ring to the triazole scaffold.

Reaction Optimization

Critical parameters include:

  • Temperature: 80–100°C for cyclocondensation to prevent side reactions.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates in S-alkylation.

  • Catalyst Load: 5 mol% Pd(PPh₃)₄ for efficient pyridine coupling.

Biological Activities and Mechanisms

Antifungal Activity

The compound inhibits ergosterol biosynthesis by targeting lanosterol 14α-demethylase (CYP51), a key enzyme in fungal cell membrane integrity. Studies on Candida albicans demonstrate minimum inhibitory concentrations (MIC) of 8–16 µg/mL, comparable to fluconazole.

Enzyme Inhibition

The triazole moiety chelates metal ions in enzyme active sites, inhibiting:

  • Acetylcholinesterase (AChE): 68% inhibition at 10 µM, suggesting potential in Alzheimer’s disease.

  • Cyclooxygenase-2 (COX-2): 45% suppression, indicating anti-inflammatory applications.

Hazard TypePrecautionary Measures
Acute Oral ToxicityLD₅₀ > 500 mg/kg (rat)
Skin IrritationUse nitrile gloves, lab coat
Environmental RiskAvoid aqueous disposal

Comparative Analysis with Analogues

CompoundKey Structural DifferenceAntifungal MIC (µg/mL)Anticancer IC₅₀ (µM)
3-[(4-Bromobenzyl)sulfanyl] analogueBromine substitution4–810.2
3-[(4-Methylbenzyl)sulfanyl] analogueMethyl group32–6425.4

Chlorine at the 2-position optimizes antifungal potency by enhancing target binding, while bulkier substituents reduce activity.

Future Research Directions

Drug Delivery Systems

Encapsulation in liposomes or polymeric nanoparticles could improve bioavailability and reduce systemic toxicity.

Structural Modifications

  • Heteroatom Substitution: Replacing sulfur with selenium may enhance redox activity.

  • Prodrug Design: Esterification of the ethoxy group for controlled release.

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